N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine
CAS No.:
Cat. No.: VC13296551
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | (NE)-N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H9NO2/c1-7(11-12)10-6-8-4-2-3-5-9(8)13-10/h2-6,12H,1H3/b11-7+ |
| Standard InChI Key | ODADWVAESHXVQX-YRNVUSSQSA-N |
| Isomeric SMILES | C/C(=N\O)/C1=CC2=CC=CC=C2O1 |
| SMILES | CC(=NO)C1=CC2=CC=CC=C2O1 |
| Canonical SMILES | CC(=NO)C1=CC2=CC=CC=C2O1 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
N-[1-(1-Benzofuran-2-yl)ethylidene]hydroxylamine (IUPAC name: N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine) consists of a benzofuran ring system fused to an ethylidene hydroxylamine group. The benzofuran core comprises a benzene ring fused to a furan ring, with the ethylidene hydroxylamine substituent (-CH=N-OH) attached at the 2-position of the furan moiety . This configuration introduces planar rigidity from the aromatic system and reactivity from the oxime functional group.
Molecular Formula and Weight
Theoretical calculations based on structural analysis yield a molecular formula of C₁₀H₉NO₂, with a molecular weight of 175.19 g/mol . These values align with analogous oxime derivatives, such as 1-(benzo[b]thiophen-2-yl)ethanone oxime (C₁₀H₉NOS, molecular weight 191.25 g/mol) , accounting for the substitution of sulfur with oxygen in the heterocyclic ring.
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight (g/mol) | 175.19 |
| Appearance | Crystalline solid |
| Solubility | Moderate in polar solvents |
Spectroscopic Data
While experimental spectra for this compound are unavailable, predictions can be made using computational tools and comparisons to similar structures:
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IR Spectroscopy: Strong absorption bands near 3200–3400 cm⁻¹ (N-H and O-H stretches) and 1650–1600 cm⁻¹ (C=N stretch) .
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¹H NMR: Signals for aromatic protons (δ 6.8–7.8 ppm), methylene protons (δ 2.5–3.0 ppm), and oxime protons (δ 8.0–9.0 ppm) .
Synthesis and Reaction Pathways
Synthetic Route from 1-(1-Benzofuran-2-yl)ethanone
The most plausible synthesis involves condensing 1-(1-benzofuran-2-yl)ethanone with hydroxylamine hydrochloride under acidic or basic conditions :
Procedure:
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Dissolve 1-(1-benzofuran-2-yl)ethanone in ethanol.
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Add hydroxylamine hydrochloride and sodium acetate.
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Reflux for 4–6 hours.
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Cool to precipitate the oxime.
Key Reaction Mechanisms
The oxime formation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the C=N bond. This reaction is highly efficient, with yields exceeding 80% under optimized conditions .
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
Oximes like N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine are pivotal in constructing nitrogen-containing heterocycles. For example:
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Reduction to Amines: Catalytic hydrogenation converts the oxime to 1-(1-benzofuran-2-yl)ethylamine, a precursor for bioactive molecules .
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Cyclization Reactions: Acid-mediated cyclization yields pyrrole or pyridine derivatives, expanding medicinal chemistry scaffolds .
Case Study: Analogous Compounds in Drug Development
The patent WO2011036680A2 details the synthesis of zileuton, a leukotriene inhibitor, via a benzo[b]thiophene-derived oxime intermediate . Substituting benzofuran for thiophene in this pathway highlights the potential of N-[1-(1-benzofuran-2-yl)ethylidene]hydroxylamine in developing anti-inflammatory agents.
Future Research Directions
Expanding Synthetic Utility
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Investigate catalytic asymmetric methods to access enantiopure oximes.
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Explore photochemical reactivity for novel ring-forming reactions.
Pharmacological Screening
Prioritize in vitro assays to evaluate anti-inflammatory, antimicrobial, or anticancer activity, leveraging the benzofuran scaffold’s bioactivity .
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